![molecular formula C16H18N2O3S2 B6574861 N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide CAS No. 1202989-98-7](/img/structure/B6574861.png)
N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are common in biologically active compounds and are used in the development of new pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including an amide group (CONH2), a sulfamoyl group (SO2NH2), and a thiophene ring .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the aromaticity of the thiophene ring, and the overall size and shape of the molecule .作用机制
N4TPA works by binding to the active site of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing the transmission of signals between neurons.
Biochemical and Physiological Effects
N4TPA has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to improve memory and cognitive performance in mice with Alzheimer’s disease, as well as reduce the progression of Parkinson’s disease in rats. It has also been found to reduce inflammation, improve motor coordination, and reduce anxiety in mice.
实验室实验的优点和局限性
N4TPA has several advantages as an inhibitor of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide. It is a small molecule, so it can easily be synthesized in the laboratory and is relatively inexpensive to produce. Additionally, it is relatively stable and has a long half-life, meaning it can be used in long-term experiments. However, there are some limitations to using N4TPA in laboratory experiments. It has a low solubility in water, so it must be dissolved in a solvent before it can be used. Additionally, it is not approved for use in humans, so it cannot be used in clinical trials.
未来方向
For research include the development of more potent and selective inhibitors of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide, as well as the evaluation of N4TPA’s efficacy in clinical trials. Additionally, further research is needed to understand the biochemical and physiological effects of N4TPA on the central nervous system, as well as its potential side effects. Finally, research should be conducted to identify new therapeutic applications for N4TPA, such as the treatment of other neurological disorders or the treatment of other types of diseases.
合成方法
N4TPA was first synthesized in 2019 by a team of researchers at the University of Florence in Italy. The synthesis of N4TPA involves a series of chemical reactions including the reaction of 4-chloro-N-phenylacetamide with thiophen-2-ylcyclopropylmethylsulfonyl chloride, followed by the reaction of the resulting intermediate with sodium acetate. The final product is purified by column chromatography.
科学研究应用
N4TPA has been studied for its potential therapeutic applications in the treatment of neurological disorders. In particular, it has been investigated for its ability to inhibit N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide and thus reduce the breakdown of acetylcholine. In animal studies, N4TPA has been shown to improve memory and cognitive performance in mice with Alzheimer’s disease. It has also been found to reduce the progression of Parkinson’s disease in rats.
属性
IUPAC Name |
N-[4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12(19)18-13-4-6-14(7-5-13)23(20,21)17-11-16(8-9-16)15-3-2-10-22-15/h2-7,10,17H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWQGBPITAQCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)
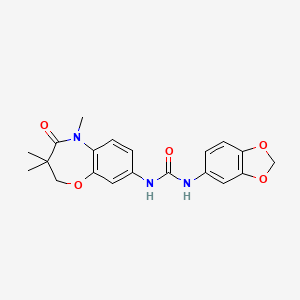
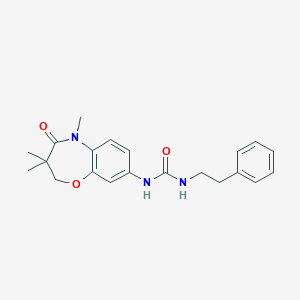
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)
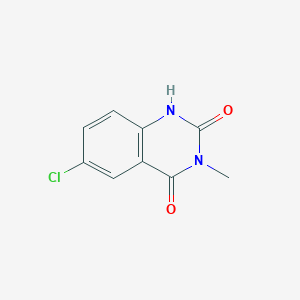
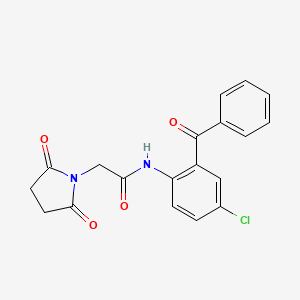
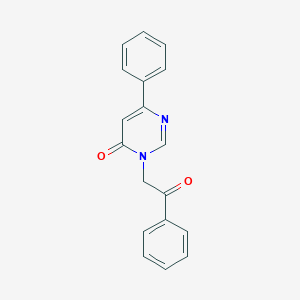
![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)

![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6574877.png)
